molecular formula C9H14N2O2 B3175429 (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 956935-28-7

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B3175429
CAS No.: 956935-28-7
M. Wt: 182.22 g/mol
InChI Key: UYGRRTZTDSPSJM-UHFFFAOYSA-N
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Description

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (: 956935-28-7) is a high-purity organic compound with the molecular formula C 9 H 14 N 2 O 2 and a molecular weight of 182.22 g/mol [ ]. It is typically supplied as a powder and should be stored at room temperature, sealed in dry conditions [ ][ ]. This pyrazole-acetic acid derivative serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. The pyrazole core is a privileged scaffold in drug discovery, known for its presence in a wide range of biologically active compounds [ ]. As a research chemical , its primary value lies in its use as a key synthetic intermediate for the development of more complex molecules, particularly in the construction of novel pyrazole-s-triazine derivatives [ ]. Such derivatives are actively investigated in oncology research for their potential to inhibit critical signaling pathways like EGFR and PI3K/AKT/mTOR, which are prominent targets in cancer therapy [ ]. Safety Information: This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation [ ]. Notice: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-7(3)8(5-9(12)13)6(2)10-11/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGRRTZTDSPSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245399
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-acetic acid
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Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956935-28-7
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956935-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Yl Acetic Acid and Its Analogues

Novel Synthetic Routes and Reaction Mechanisms

The construction of the pyrazole (B372694) ring and the introduction of the acetic acid moiety at the C4 position can be achieved through various synthetic routes, including one-pot strategies, targeted multi-step approaches, and catalyzed reactions.

One-Pot Synthetic Strategies for Pyrazole Acetic Acid Scaffolds

One-pot synthesis offers a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, which minimizes waste and simplifies purification. rsc.org For pyrazole acetic acid scaffolds, a common one-pot method involves the reaction of a β-dicarbonyl compound with a substituted hydrazine (B178648). nih.govnih.gov

A plausible one-pot strategy for a precursor to the target molecule involves the reaction of ethylhydrazine (B1196685) with a suitably substituted β-dicarbonyl compound, such as a derivative of ethyl acetoacetate, in the presence of an acid mediator like acetic acid. researchgate.net The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The acetic acid not only catalyzes the reaction but can also serve as the solvent. nih.govresearchgate.net This synthetic protocol has proven to be efficient, with short reaction times and high chemical yields for a broad range of substrates. nih.gov

The general mechanism for this one-pot synthesis can be outlined as follows:

Enamine/Enol Formation: The β-dicarbonyl compound equilibrates with its enol or enamine form.

Nucleophilic Attack: The more nucleophilic nitrogen of ethylhydrazine attacks one of the carbonyl carbons.

Condensation: Loss of a water molecule leads to the formation of a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group.

Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.

Targeted Synthesis Approaches for Substituted Pyrazole-4-yl Acetic Acids

Targeted synthesis provides greater control over the regiochemistry of substitution. A widely used method for introducing substituents at the 4-position of a pre-formed pyrazole ring is the Vilsmeier-Haack reaction. nih.govmdpi.com

This approach begins with the synthesis of the core pyrazole, 1-ethyl-3,5-dimethyl-1H-pyrazole. This is readily achieved via the classical Knorr pyrazole synthesis, by condensing ethylhydrazine with acetylacetone (B45752) (pentane-2,4-dione). jetir.org

Once the pyrazole core is obtained, the Vilsmeier-Haack reaction is employed to introduce a formyl group (-CHO) at the C4 position, yielding 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. nih.govmdpi.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov

The resulting 4-formylpyrazole is a versatile intermediate that can be converted to the (pyrazol-4-yl)acetic acid side chain through a multi-step sequence bookpi.orgamazonaws.com:

Reduction: The aldehyde is reduced to the corresponding alcohol, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol, using a reducing agent like sodium borohydride.

Halogenation: The alcohol is converted to a more reactive chloromethyl derivative using a reagent such as thionyl chloride or methanesulfonyl chloride. amazonaws.com

Cyanation: The chloromethyl compound undergoes nucleophilic substitution with sodium cyanide to form 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetonitrile.

Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group yields the desired product, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. bookpi.org

Catalytic Methodologies in the Synthesis of Pyrazole Derivatives

The use of catalysts in pyrazole synthesis can significantly improve reaction rates, yields, and environmental footprint. A variety of catalysts have been employed for the crucial cyclocondensation step. mdpi.com

Lewis Acid Catalysis: Lewis acids such as lithium perchlorate (B79767) have been used to catalyze the reaction between 1,3-diketones and hydrazines, often proceeding efficiently at room temperature. mdpi.comTransition-Metal Catalysis: Various transition metals, including copper, ruthenium, and palladium, have been utilized. Copper-catalyzed condensation reactions can proceed under acid-free conditions at room temperature, offering a mild and efficient route. organic-chemistry.org Ruthenium(II)-catalyzed oxidative C-N coupling provides a method for intramolecular synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.orgGreen Catalysts: In line with the principles of green chemistry, more environmentally benign catalysts have been developed. Ammonium chloride, an inexpensive and non-toxic salt, has been used as a catalyst in Knorr pyrazole synthesis. jetir.org Magnetic nanoparticles have also emerged as highly efficient and recyclable catalysts for one-pot syntheses of pyrazole derivatives. mdpi.com

Catalyst TypeExample CatalystTypical Reaction ConditionsAdvantagesReference
Lewis AcidLithium Perchlorate (LiClO₄)Room temperature, Ethylene (B1197577) glycolMild conditions, Good to excellent yields (70-95%) mdpi.com
Transition MetalCopper (Cu)Room temperature, Acid-freeShort reaction time, Mild conditions organic-chemistry.org
Transition MetalRuthenium(II)O₂ as oxidantExcellent functional group tolerance, High yields organic-chemistry.org
Green CatalystAmmonium Chloride (NH₄Cl)Ethanol (B145695), RefluxInexpensive, Non-toxic, Readily available jetir.org
NanocatalystFe₃O₄@alginate-supported L-arginineMild conditionsHeterogeneous, Recyclable, Excellent yields (90-97%) mdpi.com

Precursor Design and Chemical Transformations for Functionalization

The rational design of precursors is fundamental to the successful synthesis of this compound. The synthesis can be approached retrosynthetically, breaking the molecule down into key precursors.

The pyrazole core itself is derived from two primary precursors:

Ethylhydrazine: This precursor provides the N1-ethyl group and one of the ring nitrogen atoms.

Acetylacetone (Pentane-2,4-dione): This symmetric 1,3-dicarbonyl compound provides the carbon backbone and leads to the two methyl groups at the C3 and C5 positions.

The key challenge is the introduction of the acetic acid side chain at the C4 position. As discussed in section 2.1.2, a 4-formylpyrazole is a crucial intermediate for this functionalization. The transformation of the formyl group into the acetic acid moiety represents a series of well-established chemical transformations designed to build the two-carbon side chain and introduce the carboxylic acid functionality. This pathway highlights the importance of the formyl group as a versatile handle for further chemical elaboration. mdpi.comamazonaws.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. Key parameters that are typically optimized include the solvent, temperature, reaction time, and catalyst choice. nih.gov

Solvent Effects: The choice of solvent can significantly impact the reaction. For the cyclocondensation of hydrazines with 1,3-diketones, polar protic solvents like ethanol are traditionally used. mdpi.com However, studies have shown that aprotic dipolar solvents such as DMF or N,N-dimethylacetamide can lead to better results and higher regioselectivity in some cases. nih.gov

Temperature Control: Temperature plays a critical role in controlling reaction pathways and selectivity. In some syntheses, simply tuning the reaction temperature can lead to different products. nih.gov For pyrazole synthesis, reactions may be conducted at room temperature or require heating under reflux, depending on the reactivity of the substrates and the catalyst used. mdpi.com Microwave-assisted synthesis has also been employed to dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. mdpi.com

Catalyst Loading and Reaction Time: The amount of catalyst and the duration of the reaction are interdependent. Optimization studies aim to find the lowest effective catalyst loading that provides the highest yield in the shortest possible time. Reaction progress is typically monitored by techniques like Thin-Layer Chromatography (TLC). nih.gov

The following table illustrates a hypothetical optimization study for the synthesis of a pyrazole scaffold, based on common findings in the literature.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNone78 (Reflux)1245
2EthanolAcetic Acid (cat.)78 (Reflux)682
3DMFAcetic Acid (cat.)80675
4Toluenep-TsOH (cat.)110 (Reflux)488
5Solvent-free (MW)None1000.2591

High Resolution Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of "(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid" is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl group attached to the pyrazole (B372694) nitrogen would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group. libretexts.org The two methyl groups at positions 3 and 5 of the pyrazole ring are expected to be nearly equivalent and would likely appear as a sharp singlet. The methylene protons of the acetic acid moiety are adjacent to both the pyrazole ring and the carboxylic acid group, which would shift their signal downfield. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, often between 10-13 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 170-185 ppm. libretexts.org The carbons of the pyrazole ring have characteristic chemical shifts that help to confirm the heterocyclic structure. researchgate.netcdnsciencepub.com The carbons of the ethyl and methyl substituents, as well as the methylene carbon of the acetic acid group, would appear in the upfield region of the spectrum. libretexts.org

Predicted NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-CH₂-CH₃~1.3 (triplet)~15
N-CH₂-CH₃~4.1 (quartet)~45
3-CH₃ & 5-CH₃~2.2 (singlet)~12
pyrazole-C4-CH₂~3.5 (singlet)~30
COOH~11.0 (broad singlet)-
C=O-~175
Pyrazole C3 & C5-~148
Pyrazole C4-~110

Note: The chemical shift values are predicted based on typical ranges for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound," a cross-peak would be expected between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. nih.gov This technique would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the methylene protons of the acetic acid group to the adjacent carbon atom. This is a powerful tool for unambiguous assignment of the carbon skeleton. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum of "this compound" would confirm its molecular weight. The fragmentation pattern provides valuable information about the molecule's structure.

A plausible fragmentation pattern for this compound would involve initial loss of the carboxylic acid group (a loss of 45 mass units) or cleavage of the ethyl group. The stability of the pyrazole ring suggests that it would likely remain intact in many of the fragment ions. researchgate.net

Predicted Key Fragments in the Mass Spectrum

m/z Value Proposed Fragment
[M]+Molecular Ion
[M-15]+Loss of a methyl group from the ethyl substituent
[M-29]+Loss of the ethyl group
[M-45]+Loss of the COOH group
[M-59]+Loss of the CH₂COOH group

Note: This table represents a predicted fragmentation pattern. Actual fragmentation can be more complex.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be characterized by several key absorption bands.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which is typically broadened due to hydrogen bonding. libretexts.orgorgchemboulder.com A strong, sharp absorption band around 1700-1725 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the carboxylic acid. echemi.com The C-N stretching vibrations within the pyrazole ring and the C-H stretching and bending vibrations of the alkyl groups would also be present in the spectrum. pressbooks.pub

Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725 (strong, sharp)
Alkyl C-HC-H stretch2850-3000
Pyrazole RingC=N, C=C stretch~1500-1600
Carboxylic AcidC-O stretch1210-1320

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound. The choice of solvent is critical and is often determined empirically. Common solvents for growing crystals of organic acids include ethanol (B145695), methanol, acetone, or mixtures of solvents. Another technique is slow cooling of a saturated solution, where a decrease in temperature reduces the solubility of the compound, promoting crystal formation. Vapor diffusion, where a precipitant solvent is slowly diffused into a solution of the compound, can also be an effective method for obtaining high-quality crystals. nih.gov

High-Resolution Structural and Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, detailed high-resolution structural elucidation and spectroscopic characterization data for the specific chemical compound this compound could not be located.

The requested section on "Crystallographic Refinement Methodologies and Data Interpretation," which would include specific data tables on crystal system, space group, unit cell dimensions, and refinement statistics, cannot be provided as no published single-crystal X-ray diffraction studies for this compound were found. Similarly, detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, specific to this molecule are not available in the public domain.

While research exists on structurally related pyrazole derivatives, the strict focus of this article on "this compound" precludes the inclusion of data from these other compounds. The synthesis of various pyrazole-containing molecules is a broad area of chemical research, but specific characterization data is unique to each individual compound.

Therefore, the subsections under "," including "Crystallographic Refinement Methodologies and Data Interpretation," cannot be generated at this time due to the absence of the necessary experimental data in published scientific literature.

Derivatization Strategies and Analogue Libraries

Design Principles for Pyrazole-4-yl Acetic Acid Analogues

The design of analogues of pyrazole-4-yl acetic acid is guided by several key principles aimed at improving biological activity and drug-like properties. High-throughput screening has previously identified the pyrazole-4-acetic acid substructure as a source of CRTh2 receptor antagonists, providing a rationale for further optimization. nih.gov Structure-activity relationship (SAR) studies of similar pyrazole-based compounds have revealed that modifications at various positions of the pyrazole (B372694) ring and the acetic acid side chain can significantly impact potency and selectivity. nih.govscispace.com

A primary design strategy involves exploring the chemical space around the core scaffold. This includes altering the substituents on the pyrazole ring (N1, C3, and C5 positions) and modifying the carboxylic acid moiety. The goal is to identify functional groups that can enhance interactions with the biological target, for instance, through hydrogen bonding or hydrophobic interactions, while maintaining or improving metabolic stability and cell permeability. researchgate.net For example, in other pyrazole series, the introduction of cyclic moieties or specific aryl groups has been shown to be favorable for biological activity. scispace.com Bioisosteric replacement is another common strategy, where the carboxylic acid group might be replaced with other acidic functional groups like tetrazoles or hydroxamic acids to modulate acidity and pharmacokinetic profiles. scispace.com

Synthetic Strategies for Carboxylic Acid Modifications

The carboxylic acid group of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a prime target for modification to generate a diverse library of analogues. Standard organic synthesis reactions can be employed to convert the carboxylic acid into a variety of other functional groups.

Esterification and Amidation: The most common modifications involve the conversion of the carboxylic acid to esters and amides. Esterification can be achieved by reacting the acid with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Similarly, amidation with a wide range of primary and secondary amines can be accomplished using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reactions allow for the introduction of a vast array of substituents, enabling fine-tuning of properties like solubility and cell permeability. rsc.org

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This alcohol can then serve as a handle for further functionalization, such as conversion to ethers or esters.

Conversion to Hydroxamic Acids: Hydroxamic acids are known metal-chelating groups and are often used as bioisosteres for carboxylic acids in drug design. The synthesis of hydroxamic acids from the parent carboxylic acid can be achieved by first activating the acid, for example, by converting it to an acyl chloride or an activated ester, followed by reaction with hydroxylamine. organic-chemistry.org

Decarboxylation: While less common for generating libraries, decarboxylation reactions can be used to replace the carboxylic acid group with other functionalities, fundamentally altering the scaffold. organic-chemistry.org

Below is a table summarizing these strategies:

Modification StrategyReagents and ConditionsResulting Functional Group
EsterificationAlcohol, Acid catalyst (e.g., H2SO4)Ester
AmidationAmine, Coupling agent (e.g., DCC, EDC)Amide
ReductionLiAlH4 or BH3Primary Alcohol
Hydroxamic Acid Formation1. SOCl2 or Oxalyl Chloride; 2. NH2OHHydroxamic Acid

Introduction of Diverse Substituents on the Pyrazole Ring System

Introducing a variety of substituents onto the pyrazole ring is crucial for exploring the SAR of this compound analogues. The pyrazole core offers multiple positions (N1, C3, and C5) for modification, although in the parent compound, these are already substituted. However, synthetic strategies can be designed to start from different pyrazole precursors to achieve diversity at these positions.

The synthesis of the pyrazole ring itself is a versatile method for introducing diversity. The most common approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com By varying the substituents on both the dicarbonyl compound and the hydrazine, a wide range of substituted pyrazoles can be prepared. For instance, using different substituted hydrazines allows for the introduction of various groups at the N1 position. Similarly, altering the 1,3-dicarbonyl precursor can introduce diversity at the C3 and C5 positions. nih.gov

Other synthetic methods for creating substituted pyrazoles include:

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful tool for constructing the pyrazole ring with a high degree of control over the substitution pattern. nih.govorientjchem.org

Multi-component Reactions: One-pot reactions involving three or more starting materials can efficiently generate complex and diverse pyrazole structures. nih.gov

Cross-Coupling Reactions: For pre-formed pyrazole rings bearing a halogen atom, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable for introducing aryl, vinyl, or alkynyl groups. mdpi.com

Regioselective Functionalization Approaches

Controlling the position of new substituents on the pyrazole ring is critical for a systematic exploration of SAR. Regioselective functionalization ensures that specific isomers are produced, which is essential for understanding the precise structural requirements for biological activity.

For the synthesis of the pyrazole ring, the choice of reactants and reaction conditions can often control the regioselectivity of the cyclization. For example, in the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the regiochemical outcome can be influenced by the steric and electronic properties of the substituents. nih.gov

For the direct functionalization of a pre-existing pyrazole ring, several regioselective methods are available:

Directed C-H Activation: A directing group on the pyrazole ring can guide a transition metal catalyst to activate a specific C-H bond for functionalization, such as arylation. acs.org

Electrophilic Substitution: The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. Reactions like halogenation, nitration, and sulfonation can be directed to this position. For instance, 4-thio/selenocyanated pyrazoles can be synthesized via a hypervalent iodine-mediated electrophilic thio/selenocyanation. beilstein-journals.org

Lithiation and Subsequent Electrophilic Quench: Deprotonation of a specific C-H bond with a strong base like n-butyllithium, followed by the addition of an electrophile, allows for the introduction of a wide range of substituents at a defined position.

The following table highlights some regioselective functionalization methods:

Reaction TypePosition TargetedReagents/Catalysts
Directed C-H ArylationC5Transition metal catalysts (e.g., Palladium)
Electrophilic HalogenationC4N-Halosuccinimide (NCS, NBS)
Vilsmeier-Haack FormylationC4POCl3, DMF

Stereochemical Considerations in Analogue Synthesis

When modifications to the this compound scaffold introduce one or more stereocenters, controlling the stereochemistry becomes a critical aspect of analogue synthesis. Biological systems are often highly sensitive to stereochemistry, and different enantiomers or diastereomers of a compound can have vastly different pharmacological activities.

Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure compounds. rwth-aachen.dersc.org This can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For example, tert-butanesulfinamide has been used as a chiral auxiliary in the synthesis of novel pyrazole derivatives. nih.gov

Chiral Catalysis: Chiral catalysts, including both metal complexes and organocatalysts, can be used to catalyze enantioselective reactions. This approach is highly efficient as a small amount of the chiral catalyst can produce a large amount of the desired enantiomer. rwth-aachen.deacs.org

Starting from Chiral Precursors: If a suitable enantiomerically pure starting material is available, it can be incorporated into the synthesis to generate the final product with the desired stereochemistry. uniovi.es

For analogues where a stereocenter is introduced, it is often necessary to separate and characterize the individual stereoisomers to evaluate their biological activities independently. This is typically done using chiral chromatography. The development of stereoselective synthetic routes is highly desirable as it avoids the often difficult and costly separation of stereoisomers. rwth-aachen.deuniovi.es

Computational Chemistry and Theoretical Investigations of 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid. These calculations can determine various molecular properties that govern the compound's behavior.

Key Electronic Properties and Reactivity Descriptors:

Molecular Geometry: The foundational output of quantum chemical calculations is the optimized molecular geometry, which provides the most stable three-dimensional arrangement of the atoms. This includes precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

The following table conceptualizes the kind of data that would be generated from such calculations for this compound.

ParameterConceptual ValueSignificance
HOMO Energy(e.g., -6.5 eV)Indicates the energy of the outermost electrons and the electron-donating ability.
LUMO Energy(e.g., -1.2 eV)Represents the energy of the lowest available electron orbital and the electron-accepting ability.
HOMO-LUMO Gap(e.g., 5.3 eV)Correlates with the chemical stability and reactivity of the molecule.
Dipole Moment(e.g., 3.2 D)Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Molecular Electrostatic Potential(e.g., -0.04 to +0.04 au)Maps the electron density, identifying sites for electrophilic and nucleophilic attack.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Conceptual Framework)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves:

Preparation of Ligand and Target: The 3D structure of this compound would be optimized, and the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Binding Site Identification: The active site or binding pocket of the target protein is identified.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

Molecular Dynamics Simulations:

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. This provides insights into the stability of the binding pose and the nature of the intermolecular interactions. MD simulations can reveal:

The stability of hydrogen bonds and other key interactions.

Conformational changes in the protein or ligand upon binding.

The table below illustrates the type of results that would be obtained from a hypothetical docking study.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
(Hypothetical)(e.g., -8.5)(e.g., TYR 210, SER 155)(e.g., Hydrogen bond with carboxylic acid)
(Hypothetical)(e.g., -7.9)(e.g., LEU 34, PHE 88)(e.g., Hydrophobic interaction with ethyl group)

Prediction of Spectroscopic Parameters via Theoretical Models

Theoretical models, primarily based on quantum chemical calculations, can predict various spectroscopic parameters for this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. Comparing the calculated spectrum with an experimental one can aid in the assignment of spectral peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the connectivity of atoms within the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. This allows for the theoretical prediction of the absorption maxima (λmax).

A conceptual table of predicted spectroscopic data is shown below.

Spectroscopic TechniquePredicted ParameterConceptual ValueCorresponding Functional Group/Atom
IRC=O Stretch (Carboxylic Acid)(e.g., ~1720 cm⁻¹)-COOH
¹H NMRChemical Shift (CH₂ of Ethyl)(e.g., ~4.1 ppm)-CH₂-CH₃
¹³C NMRChemical Shift (C=O)(e.g., ~175 ppm)-COOH
UV-Visλmax(e.g., ~260 nm)π → π* transition of the pyrazole (B372694) ring

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In the absence of extensive experimental data for a series of analogues, a conceptual framework for in silico Structure-Activity Relationship (SAR) studies can be established. SAR aims to understand how modifications to the chemical structure of a compound affect its biological activity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For a hypothetical series of derivatives of this compound, a QSAR study would involve:

Data Set: A collection of molecules with known biological activities.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that predicts activity based on the most relevant descriptors.

Model Validation: The predictive power of the QSAR model would be rigorously validated.

Such a model could reveal, for instance, that increasing the lipophilicity of a particular substituent enhances activity, while the presence of a hydrogen bond donor at another position is detrimental.

Reaction Pathway Elucidation and Mechanistic Studies

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, key features can be identified.

Key aspects of reaction pathway elucidation include:

Identification of Intermediates and Transition States: Computational methods can locate the structures of transient intermediates and the high-energy transition states that connect them.

For the synthesis of this compound, theoretical studies could, for example, compare different proposed synthetic routes to identify the most energetically favorable pathway.

Exploration of Biological Activity in Non Human Models and in Vitro Systems

Assessment of Bioactivity through Cellular Assays (e.g., Cytotoxicity against Non-Human Cell Lines)

One study synthesized a novel ester, (Z)-methyl 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoate, which incorporates a dimethyl pyrazole (B372694) moiety. This compound was found to induce cell death, highlighting the potential of this chemical scaffold in cytotoxic applications. nih.gov Other studies on different pyrazole derivatives have reported high to moderate cytotoxic effects in various bioassays. bdpsjournal.orgresearchgate.net

Table 1: Examples of Cytotoxic Activity in Pyrazole Derivatives

Compound TypeTested Cell LinesObserved EffectReference
Pyrazolyl s-triazine derivativesMCF-7, MDA-MB-231, U-87 MG, A549, PANC-1Induced cytotoxicity in all tested cell lines. nih.gov
3-methyl-1-phenyl-2-pyrazoline-5-one derivativesBrine shrimp lethality bioassayHigh to moderate cytotoxic activity with IC50 values ranging from 19.5 to 38 ppm. bdpsjournal.org
(Z)-methyl 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoateIn vivo modelInduced cell death. nih.gov

The cytotoxicity of pyrazole compounds is commonly assessed using established in vitro screening methodologies. A primary method is the brine shrimp lethality bioassay, a simple, rapid, and convenient preliminary screen for cytotoxic activity. bdpsjournal.orgresearchgate.net For assessing effects on specific cell lines, colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are frequently employed to determine cell viability and calculate the IC50 (half-maximal inhibitory concentration) values.

Investigation of Antimicrobial Efficacy in Laboratory Strains (e.g., Bactericidal/Fungicidal Research)

The pyrazole nucleus is a constituent of many compounds with significant antimicrobial properties. nih.govorientjchem.orgnih.gov Derivatives have shown efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govmdpi.com For instance, studies have demonstrated the activity of novel pyrazole derivatives against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans. mdpi.com In some cases, the antimicrobial potency of synthesized pyrazole compounds has been found to be comparable or even superior to standard drugs like ciprofloxacin (B1669076) and clotrimazole. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Selected Pyrazole Analogues

Compound TypeTest OrganismActivity Level (MIC)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideAspergillus niger1 μg/mL researchgate.net
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamideEscherichia coli (Gram -)0.25 μg/mL nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis (Gram +)0.25 μg/mL nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious Bacteria & Fungi62.5–125 µg/mL (Antibacterial), 2.9–7.8 µg/mL (Antifungal) nih.gov

Plant Growth Regulation Studies and Phytotoxicity Evaluation

Substituted pyrazole compounds have been identified as effective plant growth regulants. google.com Research has shown that certain pyrazole derivatives can influence plant development, with effects ranging from growth inhibition at higher concentrations (herbicidal activity) to specific developmental changes at lower concentrations. google.com

A study focusing on structure-activity relationships investigated pyrazole derivatives for their ability to induce the "triple response" in Arabidopsis seedlings, a classic response to the plant hormone ethylene (B1197577). A compound with a core structure similar to the subject of this article, 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, exhibited potent activity in reducing stem elongation and inhibiting root growth, similar to the effects of the ethylene precursor ethephon. nih.gov This suggests that pyrazole derivatives can interfere with plant hormonal signaling pathways. Furthermore, the pyrazole scaffold is utilized in agriculture as fungicides and herbicides. researchgate.netccspublishing.org.cn

Exploration of Anti-inflammatory Modulating Properties (in vitro/mechanistic research)

The pyrazole ring is a key feature in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The most prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov Structurally related compounds, such as Lonazolac, which is a pyrazole-4-acetate derivative, also exhibit anti-inflammatory properties. nih.gov

Research on various pyrazole analogues has consistently demonstrated anti-inflammatory effects in preclinical models. For example, novel pyrazole derivatives have shown significant activity in the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. jst.go.jp The primary mechanism for this activity is often attributed to the inhibition of enzymes in the prostaglandin (B15479496) synthesis pathway, such as COX-1 and COX-2. nih.gov

Enzyme Inhibition Studies (in vitro)

The ability of pyrazole derivatives to inhibit various enzymes is a key aspect of their biological activity. This has been a major focus of drug discovery efforts, leading to the identification of potent and selective inhibitors for a range of enzymatic targets. nih.govresearchgate.netacs.org

Cyclooxygenase (COX): As mentioned, pyrazoles are famous for their COX-2 inhibition, which is the basis for the anti-inflammatory drug Celecoxib. nih.gov

Monoamine Oxidase (MAO): Novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been investigated as highly potent and selective inhibitors of both MAO-A and MAO-B isoforms. acs.org

Carbonic Anhydrase (CA): Certain pyrazole derivatives have shown effective inhibition of human carbonic anhydrase isoforms hCA I and hCA II, with Ki values in the nanomolar range. nih.gov

Other Enzymes: Studies have also identified pyrazole-based compounds as inhibitors of urease, β-glucuronidase, phosphodiesterase, and various cholinesterases. researchgate.net Another study focused on pyrazole-based inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov

Table 3: Enzyme Inhibition by Various Pyrazole Derivatives

Enzyme TargetCompound ClassObserved ActivityReference
Carbonic Anhydrase I & IISubstituted PyrazolesPotent inhibition with KI values in the nanomolar range (5.13–16.9 nM for hCA I). nih.gov
Monoamine Oxidase A & B1-Thiocarbamoyl-pyrazolesHigh activity with Ki values between 1.5 and 50 nM. acs.org
UreaseN,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivativesSelective inhibition. researchgate.net
Butyrylcholinesterase2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-olSelective inhibition. researchgate.net
Cyclooxygenase-2 (COX-2)1,5-diarylpyrazoles (e.g., Celecoxib)Potent and selective inhibition. nih.gov

Mechanistic Insights into Biological Activity (e.g., molecular target identification in research models)

The diverse biological effects of pyrazole derivatives stem from their ability to interact with various molecular targets. The mechanism of action often depends on the specific substitution pattern on the pyrazole ring.

Anti-inflammatory Action: The most well-understood mechanism is the inhibition of COX enzymes, which blocks the production of pro-inflammatory prostaglandins. nih.gov

Anticancer Effects: For some pyrazolyl s-triazine derivatives, the mechanism involves the inhibition of key signaling pathways that control cell growth and proliferation, such as the EGFR/PI3K/AKT/mTOR cascade. nih.gov

Antimicrobial Action: The antibacterial mechanism can involve the inhibition of essential bacterial enzymes. For example, pyrazole-based compounds have been designed to inhibit DapE, an enzyme crucial for bacterial cell wall synthesis in many Gram-negative bacteria. nih.gov

Plant Growth Regulation: The effects on plant growth appear to be linked to interference with hormone signaling, particularly the ethylene pathway, leading to characteristic morphological changes like the triple response in seedlings. nih.gov

Applications in Advanced Materials Science and Coordination Chemistry

Ligand Design and Coordination Complex Formation with Metal Centers

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an attractive ligand for the formation of coordination complexes with a wide array of metal centers. The pyrazole (B372694) ring contains two nitrogen atoms that can coordinate to metal ions, while the carboxylic acid group provides an additional coordination site. This multi-dentate character allows for the formation of stable and structurally diverse metal-organic frameworks (MOFs) and coordination polymers. The ethyl and methyl substituents on the pyrazole ring can also influence the steric and electronic properties of the resulting complexes, allowing for fine-tuning of their structure and function.

The design of ligands based on pyrazole derivatives is a burgeoning area of research. nih.gov The versatility of the pyrazole scaffold allows for the synthesis of ligands with varying coordination modes, leading to the formation of complexes with diverse topologies. researchgate.net The presence of the acetic acid moiety in this compound introduces a flexible arm that can bridge multiple metal centers, contributing to the formation of higher-dimensional networks.

The synthesis of coordination polymers using pyrazole-based ligands is a well-established strategy for creating novel materials with interesting properties. acs.org While specific studies on the coordination polymers of this compound are not extensively documented in publicly available research, the general principles of pyrazole-carboxylate coordination chemistry can be applied.

Typically, the synthesis of such coordination polymers involves the reaction of the ligand with a metal salt in a suitable solvent system, often under solvothermal conditions. The choice of metal ion, solvent, and reaction temperature can significantly influence the final structure of the coordination polymer. For instance, the reaction of pyrazole and its derivatives with copper(II) carboxylates has been shown to yield a variety of mono- and polynuclear species, including 1D and 3D coordination polymers. unibo.it

The characterization of these materials is crucial for understanding their structure and properties. Single-crystal X-ray diffraction is the most powerful technique for determining the precise arrangement of atoms in the crystal lattice. Other techniques such as powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy are also employed to characterize the bulk material and assess its thermal stability and the coordination environment of the ligand.

Below is a hypothetical data table illustrating the kind of structural information that could be obtained from the characterization of coordination polymers of a related ligand, bis(3,5-dimethylpyrazol-1-yl)acetic acid.

Metal IonFormulaCrystal SystemSpace GroupKey Structural Feature
Sn(IV)[Sn(bdmpza)₂]MonoclinicP2₁/cDistorted octahedral coordination
Organotin(IV)[R₂Sn(bdmpza)Cl]OrthorhombicPbcaSix-coordinate diorganotin linkage

Note: This data is for a related compound, bis(3,5-dimethylpyrazol-1-yl)acetic acid (Hbdmpza), and is presented for illustrative purposes. researchgate.net

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular assembly, driven by non-covalent interactions such as hydrogen bonding, is a key feature in the chemistry of pyrazole derivatives. The presence of both a hydrogen bond donor (the carboxylic acid OH group) and acceptors (the pyrazole nitrogen atoms and the carbonyl oxygen) in this compound makes it an ideal candidate for forming intricate supramolecular architectures.

In the solid state, molecules of this compound can self-assemble into chains, sheets, or three-dimensional networks through hydrogen bonding. For example, in the crystal structure of the related compound bis(3,5-dimethylpyrazol-1-yl)acetic acid, intermolecular O-H···N hydrogen bonds link the molecules into one-dimensional chains. researchgate.net The specific patterns of these interactions are dictated by the steric and electronic effects of the substituents on the pyrazole ring.

The formation of these self-organized structures can have a profound impact on the material's properties, including its melting point, solubility, and even its optical and electronic characteristics. The ability to control the supramolecular assembly of these molecules is a key goal in the design of new functional materials.

Exploration of Optical and Electronic Properties in Research Materials

Pyrazole-based materials have garnered significant interest for their potential applications in optics and electronics. The pyrazole ring is an electron-rich heterocycle that can participate in π-conjugation, leading to interesting photophysical properties. The incorporation of pyrazole derivatives into coordination polymers can lead to materials with tunable luminescence and electronic conductivity.

First-principles calculations based on Density Functional Theory (DFT) have been used to study the electronic structure and dielectric properties of pyrazole derivatives. For example, calculations on 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole have shown it to be an insulator with a calculated average dielectric constant.

Below is a table summarizing the calculated electronic properties of a related pyrazole derivative.

PropertyValue (X-axis)Value (Y-axis)Value (Z-axis)Average Value
Dielectric Constant58.634.2578.247
Polarizability (ų)297.3162.7301.1253.7

Note: This data is for 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole and is presented for illustrative purposes.

Thermal Stability and Degradation Pathways of Pyrazole-Based Materials

The thermal stability of pyrazole-based materials is a critical parameter for their practical application, particularly in electronic devices and as catalysts. The robust nature of the pyrazole ring often imparts good thermal stability to materials incorporating this moiety.

The degradation of these materials typically involves the loss of solvent molecules followed by the decomposition of the organic ligand. Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability and degradation pathways of these materials. The results of TGA can provide information on the temperature at which decomposition begins, the number of steps involved in the degradation process, and the nature of the final residue. The thermal stability of pyrazole-1,2,4-triazole-based energetic materials has also been investigated, with some compounds showing excellent thermal decomposition temperatures. researchgate.net

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of pyrazole (B372694) derivatives has traditionally relied on batch processing, which can present challenges in terms of scalability, safety, and environmental impact. benthamdirect.com The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles, utilizing strategies like microwave and ultrasonic assistance, solvent-free reactions, and the use of renewable resources and eco-friendly catalysts. benthamdirect.comnih.govresearchgate.netjetir.org

Future research should focus on adapting the synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid to continuous flow chemistry. Flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety. mdpi.com The development of a robust flow synthesis protocol would not only be more sustainable but also facilitate easier scale-up for potential industrial applications. mdpi.com This approach aligns with the growing demand for environmentally benign chemical processes in pharmaceutical and materials science. researchgate.netdigitellinc.com

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives

Feature Traditional Batch Synthesis Flow Chemistry
Scalability Often challenging, non-linear Straightforward, linear scaling
Safety Higher risk with large volumes of reagents Improved safety with small reaction volumes
Process Control Limited control over heat/mass transfer Precise control over reaction parameters
Yield & Purity Variable, may require extensive purification Often higher yields and purity

| Sustainability | Generates more waste, higher energy use | Reduced waste, more energy-efficient |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the structure of pyrazole derivatives, advanced techniques can provide deeper insights into the molecule's behavior. ekb.egnih.gov

Future investigations should employ techniques like solid-state NMR (ssNMR) to study the crystalline structure and polymorphism of this compound. This is crucial as different polymorphic forms can exhibit varied physical properties, including solubility and bioavailability.

Furthermore, should this compound or its derivatives be found to interact with large biomolecules like proteins or enzymes, cryogenic electron microscopy (cryo-EM) could be an invaluable tool. Cryo-EM could be used to determine the high-resolution structure of this pyrazole derivative in complex with its biological target, providing critical information for understanding its mechanism of action and for guiding further drug design.

Rational Design of Next-Generation Pyrazole-Based Scaffolds

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net The structure of this compound serves as an excellent starting point for the rational design of new, more potent, and selective therapeutic agents.

Future work should involve systematic Structure-Activity Relationship (SAR) studies. nih.govmdpi.comacs.org This can be achieved by:

Modifying the N-ethyl group: Exploring different alkyl or aryl substituents to probe the binding pocket of a target protein.

Varying the methyl groups: Replacing the methyl groups at positions 3 and 5 with other functional groups to alter electronic properties and steric interactions.

Derivatizing the acetic acid moiety: Converting the carboxylic acid to amides, esters, or other bioisosteres to modulate pharmacokinetic properties and target interactions.

This systematic approach, which has been successful for other pyrazole-based compounds, can lead to the development of next-generation scaffolds with improved efficacy and selectivity. nih.govrsc.org

Theoretical Prediction of Novel Biological Activities

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, offering a cost-effective and efficient means to predict the biological activities of compounds. eurasianjournals.com These methods are widely applied to pyrazole derivatives to identify lead compounds and optimize their pharmacological profiles. chemmethod.comresearchgate.netekb.eg

For this compound, future research should heavily utilize computational approaches. Molecular docking studies can be performed to screen the compound against a vast library of known biological targets, such as kinases, enzymes, and receptors, to identify potential new therapeutic applications. nih.govQuantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of newly designed analogs. acs.org Furthermore, Absorption, Distribution, Metabolism, and Excretion (ADME) simulations can predict the pharmacokinetic profile of the compound, helping to identify potential liabilities early in the drug development process. ekb.egnih.gov

Table 2: In Silico Techniques for Drug Discovery

Technique Application for this compound
Molecular Docking Predict binding affinity and mode to various protein targets (e.g., kinases, enzymes). chemmethod.com
Virtual Screening Screen large compound libraries based on the pyrazole scaffold against specific targets. chemmethod.com
ADMET Prediction Forecast pharmacokinetic properties (absorption, distribution, metabolism, excretion, toxicity). nih.gov

| Molecular Dynamics | Simulate the dynamic behavior and conformational changes of the molecule and its complexes. eurasianjournals.com |

Exploration of Interdisciplinary Applications in Nanoscience and Catalysis

The unique chemical properties of pyrazoles extend their utility beyond medicine into materials science. jetir.orgmdpi.com The functional groups present in this compound—a heterocyclic ring capable of coordinating to metals and a carboxylic acid group for surface functionalization—make it an intriguing candidate for interdisciplinary applications.

In nanoscience , the carboxylic acid moiety could be used to anchor the molecule onto the surface of nanoparticles (e.g., iron oxide or gold). acs.orgnih.gov This could lead to the development of novel drug delivery systems, diagnostic probes, or functionalized materials. For instance, pyrazole-functionalized nanoparticles could be explored for targeted cancer therapy. nih.gov

In catalysis , the pyrazole ring is a well-known ligand for transition metals. This compound could serve as a ligand in the synthesis of novel metal-organic frameworks (MOFs) or homogeneous catalysts. The development of magnetically recyclable nanocatalysts for pyrazole synthesis highlights the synergy between nanoscience and catalysis in this field. digitellinc.comacs.org

Q & A

Q. What are the common synthetic routes for preparing (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid?

The synthesis typically involves:

  • Pyrazole ring formation : Reacting hydrazine derivatives with diketones or β-keto esters under acidic conditions to form the pyrazole core .
  • Alkylation : Introducing the ethyl group at the N1 position using ethyl halides or via nucleophilic substitution .
  • Acetic acid side-chain incorporation : Coupling the pyrazole intermediate with bromoacetic acid or via Claisen condensation . Key reaction conditions include controlled pH, temperature (often 80–100°C), and inert atmospheres to minimize side reactions.

Q. How is this compound characterized structurally?

Standard characterization methods include:

  • Spectroscopy :
  • 1H/13C NMR to confirm substituent positions and purity (e.g., methyl groups at δ ~2.3 ppm, ethyl at δ ~1.2–1.4 ppm) .
  • IR for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
    • Mass spectrometry : To verify molecular weight (154.17 g/mol) and fragmentation patterns .
    • X-ray crystallography : For absolute configuration determination, though limited data exists for this compound. SHELX programs are widely used for refinement .

Q. What biological activities have been reported for this compound?

While direct studies are limited, structurally related pyrazole-acetic acid derivatives exhibit:

  • Herbicidal activity : Inhibition of acetolactate synthase (ALS) in weeds, with IC₅₀ values ranging 10–50 µM .
  • Antimicrobial properties : Moderate efficacy against Gram-positive bacteria (MIC ~25–100 µg/mL) .
  • Anti-inflammatory potential : COX-2 inhibition via molecular docking studies .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

  • Electronic structure analysis : DFT calculations optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and map electrostatic potentials to identify nucleophilic/electrophilic sites .
  • Reaction mechanism elucidation : Simulate intermediates in synthesis (e.g., alkylation or acylation steps) to optimize pathways .
  • Spectroscopic validation : Compare computed IR/NMR spectra with experimental data to resolve ambiguities (e.g., tautomerism in the pyrazole ring) .

Q. How to address contradictions in spectral data or biological activity reports?

  • Analytical cross-validation : Use hyphenated techniques (e.g., LC-MS/NMR) to confirm purity and rule out by-products .
  • Crystallographic refinement : Resolve structural ambiguities (e.g., substituent orientation) using SHELXL .
  • Dose-response reassessment : Reproduce bioassays under standardized conditions (e.g., fixed pH, solvent controls) to mitigate variability .

Q. What strategies optimize yield in large-scale synthesis?

  • Continuous flow chemistry : Enhances mixing and heat transfer for alkylation/acylation steps, reducing reaction time from hours to minutes .
  • Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to improve substitution efficiency at the N1 position .
  • By-product mitigation : Employ scavenger resins or gradient HPLC to isolate the target compound from regioisomers .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., pyrazole precursors) via TLC or GC-MS to ensure reaction progression .
  • Bioassay design : Include positive controls (e.g., commercial herbicides or antibiotics) to contextualize activity data .
  • Computational rigor : Validate DFT parameters (e.g., B3LYP/6-31G*) against crystallographic data where available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.